molecular formula C7H10 B3190796 1,2-Dimethylcyclopentadiene CAS No. 4784-86-5

1,2-Dimethylcyclopentadiene

Cat. No. B3190796
CAS RN: 4784-86-5
M. Wt: 94.15 g/mol
InChI Key: RYILSJIMFKKICJ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopentadiene is a chemical compound with the molecular formula C7H10 . Its average mass is 94.154 Da and its monoisotopic mass is 94.078247 Da .


Synthesis Analysis

1,2-Disubstituted cyclopentadienes, including 1,2-Dimethylcyclopentadiene, have played an important role in organic chemistry since their discovery . They are synthesized via a variety of synthetic pathways, including the retro-Diels-Alder reaction . These compounds are used as ligands for transition metal compounds and are key components in a variety of metallocenes .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylcyclopentadiene includes seven carbon atoms and ten hydrogen atoms . The molecule contains a total of 17 bonds, including 7 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 five-membered ring .


Chemical Reactions Analysis

1,2-Dimethylcyclopentadiene is involved in a variety of chemical reactions. For instance, it can be converted into a wide variety of metallocenes . The compound also plays a role in the synthesis of selectively 1,2-disubstituted cyclopentadienes .


Physical And Chemical Properties Analysis

1,2-Dimethylcyclopentadiene has a molecular weight of 94.1543 g/mol . More detailed physical and chemical properties would require additional specific information or experimental data.

Safety And Hazards

While specific safety and hazard information for 1,2-Dimethylcyclopentadiene was not found, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds like cyclopentadiene, exposure limits have been set by organizations like NIOSH .

Future Directions

The future directions of 1,2-Dimethylcyclopentadiene research are likely to continue focusing on its applications in the synthesis of metallocenes and other transition metal compounds . Additionally, the development of new synthetic routes and applications in catalytic processes are areas of ongoing research .

properties

IUPAC Name

1,2-dimethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-6-4-3-5-7(6)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYILSJIMFKKICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197304
Record name 1,2-Dimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclopentadiene

CAS RN

4784-86-5
Record name 1,2-Dimethylcyclopentadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylcyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYLCYCLOPENTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WCE2FRIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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